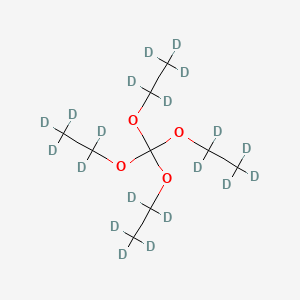

1,1,3,3-Tetraethoxypropane-1,3-d2

説明

Significance of Stable Isotope Tracers in Advanced Chemical and Biochemical Studies

Stable isotope tracers, which are non-radioactive, have become invaluable assets in physiological and chemical research for over eight decades. nih.gov Their use allows for the safe investigation of metabolism in vivo, including in humans. nih.govmaastrichtuniversity.nl By labeling molecules like glucose, fatty acids, or amino acids with stable isotopes, researchers can distinguish them from their naturally occurring counterparts and track their metabolic fate. maastrichtuniversity.nl This provides unparalleled insights into the metabolic wiring of cells, allowing scientists to understand the impact of genetic alterations and other disturbances on metabolism. nih.gov

The application of substrate-specific stable isotope tracers has provided detailed information on the regulation of amino acid, fatty acid, and carbohydrate metabolism in various states, including health, disease, and in response to exercise. nih.gov These tracers are crucial for elucidating reaction mechanisms, conducting isotope dilution analysis for precise quantification, and aiding in the structural analysis of biological components. chem-station.com

Principles and Methodologies of Deuterium (B1214612) Labeling in Organic and Analytical Chemistry

Deuterium (D or ²H), a stable isotope of hydrogen with an extra neutron, is a key player in isotopic labeling. youtube.com Its increased mass compared to protium (B1232500) (¹H) leads to a discernible difference in the physical properties of deuterated compounds, which can be detected by instruments like mass spectrometers and NMR spectrometers. clearsynth.comyoutube.com This mass difference is the foundation of its use as a tracer. youtube.com

Deuterium labeling involves the substitution of hydrogen atoms with deuterium in organic compounds. pearson.com This can be achieved through various methods, including chemical synthesis, where deuterated reagents are used, or biosynthesis, where organisms are fed deuterated precursors. clearsynth.com The choice of method depends on the desired location of the deuterium atom within the molecule. acs.org

One of the key principles behind the utility of deuterium labeling is the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This can lead to slower reaction rates for deuterated compounds, a phenomenon that is exploited to study reaction mechanisms and to enhance the metabolic stability of drugs. chem-station.comucsb.edu In analytical chemistry, deuterated compounds are widely used as internal standards in mass spectrometry. acs.orgucsb.edu By adding a known amount of a deuterated standard to a sample, researchers can accurately quantify the amount of the non-deuterated (endogenous) compound. acs.org

Contextualization of 1,1,3,3-Tetraethoxypropane-1,3-d2 within Stable Isotope Research Frameworks

1,1,3,3-Tetraethoxypropane-1,3-d2 is the deuterated form of 1,1,3,3-Tetraethoxypropane (B54473) (TEP). scbt.comisotope.com TEP serves as a stable precursor to malondialdehyde (MDA), a naturally occurring compound that is a well-established biomarker for oxidative stress and lipid peroxidation. scbt.combiocompare.commybiosource.com The non-deuterated TEP can be used to prepare a standard curve for the quantification of TBARS (Thiobarbituric acid reactive substances), which are products of lipid peroxidation. biocompare.com

The deuterated version, 1,1,3,3-Tetraethoxypropane-1,3-d2, is primarily used as an internal standard in quantitative analyses, particularly in methods involving mass spectrometry. nih.gov For instance, in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods developed to measure urinary or plasma MDA, the deuterated analogue ([d₂]-MDA) is essential for accurate quantification through isotope dilution. nih.govnih.gov The use of 1,1,3,3-Tetraethoxypropane-1,3-d2 as a precursor to [d₂]-MDA allows for the precise measurement of endogenous MDA levels, providing critical data in studies of oxidative stress. nih.gov

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLNAJYDRSIKJS-DEHFLJNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,1,3,3 Tetraethoxypropane 1,3 D2

Strategies for Regioselective Deuterium (B1214612) Incorporation at C-1 and C-3 Positions

The key to synthesizing 1,1,3,3-Tetraethoxypropane-1,3-d2 lies in the regioselective introduction of deuterium. This is typically achieved by employing deuterated precursors that will form the C-1 and C-3 positions of the propane (B168953) backbone. The general synthetic route for the non-deuterated analog involves the acid-catalyzed reaction of triethyl orthoformate with ethyl vinyl ether. google.com To achieve the desired deuteration, one or both of these starting materials must be isotopically labeled.

Optimized Reaction Conditions for Diacetal Formation via Deuterated Intermediates

The formation of the diacetal is an acid-catalyzed process. The reaction conditions must be carefully controlled to ensure efficient reaction, minimize side products, and prevent any unwanted hydrogen-deuterium exchange that could reduce the isotopic purity of the final product.

The reaction proceeds by the initial protonation of ethyl vinyl ether, followed by nucleophilic attack by the deuterated triethyl orthoformate. A subsequent elimination and a second nucleophilic attack lead to the formation of the diacetal.

Typical Reaction Parameters:

Catalyst: Anhydrous acid catalysts such as hydrogen chloride in ethanol (B145695) or Lewis acids are commonly employed. The concentration of the catalyst is critical; too little will result in a slow reaction, while too much can lead to polymerization of the ethyl vinyl ether.

Solvent: The reaction is often carried out in an inert solvent, or with one of the reactants in excess. Anhydrous conditions are crucial to prevent hydrolysis of the orthoformate and the resulting acetal (B89532).

Temperature: The reaction is typically run at low to moderate temperatures to control the reaction rate and minimize side reactions.

Stoichiometry: The molar ratio of the reactants is optimized to maximize the yield of the desired product.

An illustrative table of optimized reaction conditions is presented below. Note that specific conditions would be detailed in dedicated synthetic literature, such as the referenced work by Basu, A.K., et al.

| Parameter | Condition | Purpose |

| Catalyst | Anhydrous HCl in Ethanol (catalytic amount) | To facilitate the electrophilic addition. |

| Solvent | Anhydrous Ethanol | To maintain anhydrous conditions and as a solvent. |

| Temperature | 0 - 25 °C | To control the reaction rate and minimize side products. |

| Reactant Ratio | Triethyl orthoformate-d1 : Ethyl vinyl ether ≈ 1:2 | To ensure complete reaction of the orthoformate. |

| Reaction Time | 1 - 4 hours | To allow for complete formation of the diacetal. |

Novel Synthetic Routes and Methodological Advancements for Isotopic Labeling of Acetal Structures

While the use of deuterated precursors is the most common approach, other methodologies for isotopic labeling could potentially be applied to acetal structures. Advances in hydrogen-isotope exchange (HIE) reactions offer promising alternatives. Catalytic HIE using transition metals could potentially introduce deuterium directly into the C-H bonds of a pre-formed 1,1,3,3-tetraethoxypropane (B54473) molecule. However, achieving high regioselectivity at the C-1 and C-3 positions without affecting other positions would be a significant challenge.

Another area of advancement is the use of deuterated reagents in flow chemistry systems. This can offer better control over reaction parameters and potentially improve yields and purity for research-scale production.

Purification and Isolation Techniques for High Isotopic Purity 1,1,3,3-Tetraethoxypropane-1,3-d2

After the reaction is complete, the crude product will contain the desired deuterated compound, unreacted starting materials, the catalyst, and potentially side products. A multi-step purification process is necessary to isolate the product with high chemical and isotopic purity.

Neutralization: The acid catalyst is first neutralized with a base, such as sodium ethoxide or an amine base.

Filtration: Any precipitated salts are removed by filtration.

Solvent Removal: The bulk of the solvent and any volatile unreacted starting materials are removed under reduced pressure.

Fractional Distillation: The final and most critical step is fractional distillation under reduced pressure. This separates the 1,1,3,3-Tetraethoxypropane-1,3-d2 from any remaining impurities and non-deuterated or partially deuterated species, taking advantage of slight differences in boiling points.

The isotopic purity of the final product is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated molecules, allowing for a quantitative assessment of isotopic enrichment. nih.gov ¹H NMR can be used to confirm the absence or significant reduction of signals corresponding to the protons at the C-1 and C-3 positions.

Considerations for Scalability in the Research-Oriented Production of 1,1,3,3-Tetraethoxypropane-1,3-d2

The synthesis of 1,1,3,3-Tetraethoxypropane-1,3-d2 is typically performed on a small, research-oriented scale due to the high cost of the deuterated starting materials and the specialized nature of its applications. Scaling up the production presents several challenges:

Cost of Deuterated Precursors: Deuterated chloroform (B151607) or other deuterated starting materials are significantly more expensive than their non-deuterated counterparts, making large-scale synthesis economically challenging.

Handling of Reagents: Ethyl vinyl ether is a volatile and flammable liquid, requiring careful handling, especially on a larger scale. google.com

Reaction Control: Maintaining precise temperature control and ensuring efficient mixing can be more difficult in larger reaction vessels.

Purification: Fractional distillation on a larger scale requires more sophisticated equipment to achieve the high purity required for analytical standards.

For research purposes, production in the milligram to gram scale is generally sufficient and achievable in a standard laboratory setting with appropriate safety precautions.

Advanced Spectroscopic Characterization of 1,1,3,3 Tetraethoxypropane 1,3 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for the characterization of isotopically labeled compounds. A combination of 2H, 13C, and 1H NMR experiments provides a comprehensive analysis of 1,1,3,3-Tetraethoxypropane-1,3-d2.

Deuterium (2H or D) NMR is the most direct method for observing the site of deuteration. In 1,1,3,3-Tetraethoxypropane-1,3-d2, the deuterium atoms replace the methine protons at the C1 and C3 positions.

Positional Specificity: The 2H NMR spectrum is expected to show a single resonance corresponding to the deuterium nuclei at the C1 and C3 positions. Since these two positions are chemically equivalent due to the molecule's symmetry, they are expected to have the same chemical shift. The corresponding protons in the non-deuterated analogue, 1,1,3,3-tetraethoxypropane (B54473), appear at approximately 4.7-4.8 ppm. The deuterium signal would be observed at a nearly identical chemical shift. The presence of a solitary signal confirms that deuteration occurred specifically at the intended 1 and 3 positions. huji.ac.il

Isotopic Purity: The integration of the deuterium signal, relative to a known standard, can be used to quantify the level of deuterium incorporation, thereby confirming the isotopic enrichment of the compound.

The substitution of hydrogen with deuterium induces noticeable effects in the 13C NMR spectrum. acs.orgnih.gov These isotope effects are crucial for confirming the location of the deuterium labels. huji.ac.ilnih.govacs.org

One-Bond Isotope Effect: The most significant effect is observed on the carbons directly bonded to the deuterium atoms, namely C1 and C3. The resonance for these carbons will experience an upfield shift (to a lower ppm value) compared to the non-deuterated compound. huji.ac.ilacs.org Furthermore, due to the spin (I=1) of the deuterium nucleus, the signal for C1 and C3 will appear as a triplet, a result of one-bond C-D coupling (¹JCD). huji.ac.il

Multi-Bond Isotope Effects: Smaller, long-range isotope effects can also be observed on carbons that are two or more bonds away from the site of deuteration (e.g., C2, and the carbons of the ethoxy groups). These shifts are typically much smaller than the one-bond effect. nih.gov

Below is a table comparing the expected 13C NMR chemical shifts for 1,1,3,3-tetraethoxypropane and the anticipated changes for its deuterated analogue.

| Carbon Atom | 1,1,3,3-Tetraethoxypropane (Expected δ, ppm) | 1,1,3,3-Tetraethoxypropane-1,3-d2 (Anticipated δ and Multiplicity) | Isotope Effect |

| C1, C3 (CH/CD) | ~101.8 | Upfield shifted, Triplet | One-bond |

| C2 (CH₂) | ~41.5 | Minor upfield shift, Singlet | Two-bond |

| C4, C6 (OCH₂) | ~61.5 | Negligible shift, Singlet | Three-bond |

| C5, C7 (CH₃) | ~15.4 | Negligible shift, Singlet | Four-bond |

Note: The expected chemical shifts for the parent compound are based on typical values for similar structures. The anticipated effects on the deuterated compound are based on established principles of isotope-induced shifts.

The 1H NMR spectrum provides a clear indication of the success and completeness of the deuteration reaction.

Signal Disappearance: The most prominent change in the 1H NMR spectrum of 1,1,3,3-Tetraethoxypropane-1,3-d2, when compared to its non-deuterated counterpart, is the significant reduction or complete disappearance of the triplet signal around 4.7-4.8 ppm. This signal corresponds to the methine protons at the C1 and C3 positions.

Quantifying Residual Protons: The presence of a small residual signal in this region would indicate incomplete deuteration. The integration of this residual signal relative to the other proton signals (e.g., the methylene (B1212753) protons at C2) allows for the calculation of the percentage of non-deuterated or partially deuterated species.

Impurity Detection: The 1H NMR spectrum remains a powerful tool for the detection and identification of any proton-containing impurities in the final product.

High-Resolution Mass Spectrometry (HRMS) for Verification of Isotopic Integrity and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition and isotopic integrity of a molecule by providing a highly accurate mass measurement. acs.orgnih.gov

For 1,1,3,3-tetraethoxypropane (C₁₁H₂₄O₄), the calculated monoisotopic mass is approximately 220.1675 g/mol . nih.gov Upon substitution of two hydrogen atoms with two deuterium atoms to form 1,1,3,3-Tetraethoxypropane-1,3-d2 (C₁₁H₂₂D₂O₄), the expected monoisotopic mass increases.

The mass of a deuterium atom is approximately 2.0141 u, while that of a proton is approximately 1.0078 u. The introduction of two deuterium atoms in place of two protons results in a predictable mass increase. HRMS can detect this mass shift with high precision, confirming that the desired number of deuterium atoms has been incorporated. Furthermore, the high accuracy of the mass measurement confirms that the elemental composition of the molecule is correct, ruling out other potential isobaric interferences.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 1,1,3,3-Tetraethoxypropane | C₁₁H₂₄O₄ | 220.1675 |

| 1,1,3,3-Tetraethoxypropane-1,3-d2 | C₁₁H₂₂D₂O₄ | 222.1799 |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Deuterium-Induced Vibrational Modes and Structural Nuances

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in vibrational frequencies. wikipedia.orglibretexts.org

C-D Stretching and Bending Modes: The most significant change in the IR and Raman spectra is the appearance of new absorption bands corresponding to the C-D stretching and bending vibrations. The C-H stretching vibrations in the parent compound typically appear in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq Due to the increased reduced mass of the C-D bond, the C-D stretching frequency is shifted to a lower wavenumber, typically around 2100-2200 cm⁻¹. wikipedia.orgmsu.edunih.gov

Disappearance of C-H Modes: Concurrently, the intensity of the C-H stretching and bending bands associated with the C1 and C3 positions will decrease significantly.

Fingerprint Region: Changes will also be observed in the "fingerprint region" (below 1500 cm⁻¹) of the spectra, as the C-D bending and other coupled vibrations will differ from the C-H vibrations of the parent molecule.

These shifts provide strong, complementary evidence for the successful and position-specific deuteration of the molecule.

| Vibrational Mode | 1,1,3,3-Tetraethoxypropane (Approx. Wavenumber, cm⁻¹) | 1,1,3,3-Tetraethoxypropane-1,3-d2 (Approx. Wavenumber, cm⁻¹) |

| C-H Stretch (at C1, C3) | ~2870 | Absent or greatly diminished |

| C-D Stretch (at C1, C3) | N/A | ~2140 |

| C-O Stretch | ~1100-1200 | ~1100-1200 (minor shifts possible) |

| C-H Bending | ~1350-1470 | Altered pattern |

| C-D Bending | N/A | Present (lower frequency than C-H bend) |

Applications of 1,1,3,3 Tetraethoxypropane 1,3 D2 in Advanced Analytical Chemistry Research

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) Utilizing 1,1,3,3-Tetraethoxypropane-1,3-d2 as an Internal Standard

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample. This labeled compound, known as an internal standard (IS), exhibits nearly identical chemical and physical properties to the native, unlabeled analyte. 1,1,3,3-Tetraethoxypropane-1,3-d2 is employed as an internal standard for the analysis of malondialdehyde (MDA), a widely recognized marker of lipid peroxidation. nih.gov

The core principle involves adding a precise amount of D2-TEP to the sample at the beginning of the analytical procedure. nih.gov During sample preparation, which often involves acidic conditions, D2-TEP hydrolyzes to form malondialdehyde-d2 (MDA-d2), just as native MDA precursors in the sample form MDA. researchgate.net Because the deuterated standard and the native analyte behave almost identically during extraction, derivatization, and chromatographic separation, any sample loss or variation during these steps affects both compounds equally.

In the mass spectrometer, the instrument differentiates between the native analyte (MDA) and the deuterated internal standard (MDA-d2) based on their mass-to-charge (m/z) ratio. nih.gov For instance, when derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), the resulting MDA-DNPH derivative has a distinct m/z from the MDA-d2-DNPH derivative. nih.gov Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard. nih.gov This ratiometric measurement corrects for variations in sample recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification of MDA in complex samples like plasma or exhaled breath condensate. nih.govnih.gov

Methodological Development and Validation for Quantitative Chemical Analysis Employing Deuterated Standards

The use of 1,1,3,3-Tetraethoxypropane-1,3-d2 in quantitative methods requires rigorous development and validation to ensure reliable results. This involves assessing the standard's purity and stability, addressing potential analytical interferences, and optimizing the conversion and derivatization steps.

The accuracy of SID-MS is fundamentally dependent on the quality of the internal standard. The isotopic purity of 1,1,3,3-Tetraethoxypropane-1,3-d2 is a critical parameter, as any unlabeled TEP present as an impurity would lead to an overestimation of the native MDA concentration. Commercial sources provide D2-TEP with high chemical and isotopic purity, often specified in the certificate of analysis. isotope.com

Table 1: Properties of 1,1,3,3-Tetraethoxypropane-1,3-d2

| Property | Value | Source |

|---|---|---|

| CAS Number | 105479-86-5 | scbt.comisotope.com |

| Molecular Formula | C₁₁H₂₂D₂O₄ | scbt.com |

| Molecular Weight | 222.32 | scbt.comisotope.com |

| Chemical Purity | ≥95% | isotope.com |

Beyond initial purity, the stability of the standard throughout the analytical process is crucial. Research has shown that derivatives formed from the analyte and the standard, such as the MDA-DNPH derivative, are stable at room temperature for extended periods (e.g., 48 hours), which is sufficient for typical analytical runs. nih.gov This stability ensures that the ratio between the analyte and the internal standard remains constant from sample preparation to final measurement.

A primary advantage of using a stable isotope-labeled internal standard like D2-TEP is its ability to compensate for matrix effects. Matrix effects occur when other components in a biological sample interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement. Since MDA-d2 (generated from D2-TEP) is chemically identical to native MDA, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects are effectively nullified, leading to improved accuracy.

Isotopic exchange, where the deuterium (B1214612) atoms on the standard could potentially exchange with hydrogen atoms from the sample or solvent, is another potential issue. However, the carbon-deuterium bonds in 1,1,3,3-Tetraethoxypropane-1,3-d2 are generally stable under the conditions used for MDA analysis. The use of robust analytical methods and appropriate sample handling procedures helps to minimize the risk of such exchanges, ensuring the isotopic integrity of the standard throughout the assay.

To improve chromatographic retention and detection sensitivity, MDA and its deuterated counterpart (MDA-d2, formed from D2-TEP) are typically derivatized before analysis. A common and effective derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH). nih.govnih.gov

The derivatization reaction with DNPH offers significant advantages. nih.gov It proceeds under mild conditions and is relatively fast, often completing within 10 to 30 minutes at room temperature. nih.gov The reaction involves incubating the sample supernatant, which contains both MDA and MDA-d2 following hydrolysis and protein precipitation, with a DNPH solution. nih.gov This process yields the stable MDA-DNPH and MDA-d2-DNPH hydrazone derivatives, which are then typically extracted using a liquid-liquid extraction step before being injected into the LC-MS system. nih.govnih.gov This strategy not only improves analytical performance but is also cost-effective and robust. nih.gov

Calibration Strategies and Validation of Analytical Performance Using 1,1,3,3-Tetraethoxypropane-1,3-d2 as a Reference Material

For accurate quantification, a calibration curve is constructed. This is typically done by preparing a series of standard solutions containing known concentrations of unlabeled MDA (often generated from the non-deuterated precursor, 1,1,3,3-Tetraethoxypropane) and adding a constant, known amount of the internal standard, D2-TEP, to each. nih.govbiocompare.com The standard solutions are subjected to the same extraction and derivatization procedures as the unknown samples. nih.gov A calibration curve is then generated by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. A weighted linear regression is often applied to ensure accuracy across the concentration range. nih.gov

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key performance characteristics are evaluated, as shown in the table below from a study quantifying MDA in plasma. nih.gov

Table 2: Example of Method Validation Parameters for MDA Quantification Using D2-TEP Internal Standard

| Parameter | Result |

|---|---|

| Linearity Range | > Three orders of magnitude |

| Lowest Limit of Quantification (LLOQ) | 100 nM |

| Intra-day Precision (Total MDA) | 2.9% |

| Inter-day Precision (Total MDA) | 3.0% |

| Accuracy (Low Concentration) | 101% |

| Accuracy (High Concentration) | 107% |

These validation results demonstrate the high precision and accuracy achievable with methods employing 1,1,3,3-Tetraethoxypropane-1,3-d2 as an internal standard, making it an invaluable reference material for lipid peroxidation research. nih.gov

Mechanistic Investigations and Kinetic Isotope Effects Kie with 1,1,3,3 Tetraethoxypropane 1,3 D2

Probing Reaction Pathways and Intermediates Utilizing Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical transformation. nih.gov In the context of 1,1,3,3-Tetraethoxypropane-1,3-d2, the deuterium atoms at the C1 and C3 positions act as markers. By analyzing the position of these labels in the products of a reaction, chemists can deduce the sequence of bond-breaking and bond-forming events, thereby mapping the reaction pathway.

The use of isotopically labeled compounds like 1,1,3,3-Tetraethoxypropane-1,3-d2 is instrumental in distinguishing between proposed reaction mechanisms. For instance, in complex rearrangements, the location of the deuterium atoms in the final product can provide definitive evidence for or against a particular pathway. This approach is crucial for understanding reactions that proceed through intermediates that are too transient to be observed directly.

Studies of Acetal (B89532) Hydrolysis Mechanisms and Kinetics of 1,1,3,3-Tetraethoxypropane-1,3-d2

The hydrolysis of acetals, such as 1,1,3,3-Tetraethoxypropane (B54473), is a fundamental reaction in organic chemistry, often used as a protecting group strategy for carbonyl compounds. chemistrysteps.comsigmaaldrich.comsigmaaldrich.com The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves a series of reversible steps. chemistrysteps.comyoutube.comyoutube.com

The process begins with the protonation of one of the ether oxygens, converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comyoutube.com The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion intermediate. Water then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation yields a hemiacetal. chemistrysteps.com This process is repeated: protonation of the remaining ethoxy group, elimination of a second molecule of ethanol to form a protonated aldehyde, and finally, deprotonation to yield the final aldehyde product, malonaldehyde. chemistrysteps.comyoutube.comyoutube.com The use of a large excess of water drives the equilibrium towards the hydrolysis products. chemistrysteps.com

Kinetic studies of acetal hydrolysis can be significantly enhanced by using 1,1,3,3-Tetraethoxypropane-1,3-d2. By comparing the rate of hydrolysis of the deuterated compound to its non-deuterated counterpart, researchers can gain insights into the rate-determining step of the reaction.

Assessment of Primary and Secondary Kinetic Isotope Effects in Chemical Transformations Involving 1,1,3,3-Tetraethoxypropane-1,3-d2

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org The study of KIEs provides valuable information about the transition state of the rate-determining step.

Primary Kinetic Isotope Effects: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving the cleavage of a C-H bond, the replacement of hydrogen with deuterium (a C-D bond) leads to a significantly lower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. libretexts.org In the context of 1,1,3,3-Tetraethoxypropane-1,3-d2, a significant primary KIE (kH/kD > 1) would be expected if the C-D bond at the C1 or C3 position is cleaved in the rate-limiting step.

Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). libretexts.org Secondary KIEs are often associated with changes in the hybridization of the carbon atom to which the isotope is attached. nih.gov For example, a change from sp3 to sp2 hybridization during the transition state typically results in a normal secondary KIE, while a change from sp2 to sp3 results in an inverse secondary KIE. wikipedia.org In reactions involving 1,1,3,3-Tetraethoxypropane-1,3-d2, the analysis of secondary KIEs can reveal subtle details about the structure of the transition state.

| Isotope Effect Type | Description | Expected kH/kD Value |

| Primary KIE | Bond to the isotope is broken/formed in the rate-determining step. | > 1 (typically 2-7) |

| Secondary KIE (α) | Isotope is on the carbon undergoing rehybridization. | > 1 for sp3 -> sp2< 1 for sp2 -> sp3 |

| Secondary KIE (β) | Isotope is on a carbon adjacent to the reacting center. | > 1 (hyperconjugation) |

Deuterium Tracer Studies for Elucidating Stereochemical Course of Reactions

Deuterium tracer studies are a powerful method for determining the stereochemical outcome of a reaction. By using a stereospecifically labeled starting material, such as a particular stereoisomer of 1,1,3,3-Tetraethoxypropane-1,3-d2 (if chiral centers were introduced), and analyzing the stereochemistry of the products, chemists can determine whether a reaction proceeds with retention, inversion, or racemization of configuration. This information is critical for understanding the three-dimensional aspects of reaction mechanisms.

While 1,1,3,3-Tetraethoxypropane-1,3-d2 itself is not chiral, it can be used as a precursor in reactions that generate chiral centers. The known position of the deuterium atoms provides a reference point for determining the stereochemical fate of the molecule. For example, if a reaction involving this compound leads to the formation of a new stereocenter at the C1 or C3 position, the orientation of the deuterium atom relative to other substituents in the product can reveal the stereochemical pathway of the reaction.

1,1,3,3 Tetraethoxypropane 1,3 D2 As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Deuterated Molecules Utilizing 1,1,3,3-Tetraethoxypropane-1,3-d2 as a Key Building Block

The primary application of 1,1,3,3-Tetraethoxypropane-1,3-d2 in the synthesis of complex deuterated molecules stems from its role as a stable and convenient source of malondialdehyde-d2. scbt.comresearchgate.net The acetal (B89532) protecting groups can be readily removed under acidic conditions to generate the highly reactive 1,3-dicarbonyl moiety in situ. This deuterated dialdehyde (B1249045) is a versatile intermediate for the construction of a wide range of deuterated heterocyclic systems and other complex structures.

One of the most important applications is in the synthesis of deuterated pyrimidines and related derivatives. The cyclocondensation reaction between malondialdehyde-d2 and urea (B33335) or urea derivatives provides a direct route to deuterated barbituric acids and their analogues. This classic reaction in heterocyclic chemistry allows for the precise incorporation of deuterium (B1214612) into the pyrimidine (B1678525) ring, which is a core structure in many biologically active compounds, including pharmaceuticals.

For instance, the reaction of malondialdehyde-d2 with urea would yield barbituric acid-d2. This can be extended to substituted ureas and thioureas to generate a library of deuterated barbiturates. These compounds are valuable in metabolic studies to understand the fate of this class of drugs in biological systems.

Furthermore, malondialdehyde-d2 can participate in Knoevenagel-type condensations with active methylene (B1212753) compounds. This carbon-carbon bond-forming reaction opens up pathways to a diverse array of deuterated molecules. For example, reaction with malononitrile (B47326) would produce deuterated benzylidenemalononitriles after subsequent steps, which are precursors to various dyes and pharmaceutical intermediates.

The synthesis of deuterated heterocycles is of particular interest in the study of drug metabolism. nih.gov The metabolic oxidation of certain drug molecules can be mitigated by the incorporation of deuterium at the site of oxidation, a strategy that can improve the drug's pharmacokinetic profile. nih.gov While direct examples utilizing 1,1,3,3-Tetraethoxypropane-1,3-d2 in the synthesis of specific deuterated drugs are not extensively documented in readily available literature, the fundamental reactions of its active form, malondialdehyde-d2, with common organic synthons strongly support its utility in this area.

Table 1: Potential Deuterated Heterocycles from 1,1,3,3-Tetraethoxypropane-1,3-d2

| Reactant for MDA-d2 | Resulting Deuterated Heterocycle | Significance |

| Urea | Barbituric acid-d2 | Core of barbiturate (B1230296) drugs |

| Thiourea | Thiobarbituric acid-d2 | Analogues with varied biological activity |

| Guanidine | 2-Aminopyrimidine-d2 | Precursor to various bioactive molecules |

| Phenylhydrazine | 1-Phenylpyrazole-d2 | Common scaffold in medicinal chemistry |

Derivatization Strategies and Functional Group Transformations of Deuterated Acetal Structures

While the primary use of 1,1,3,3-Tetraethoxypropane-1,3-d2 involves the deprotection to malondialdehyde-d2, the acetal structure itself can theoretically undergo certain transformations. However, the reactivity of the C-H bonds of the ethoxy groups is generally low. The main point of reactivity on the intact molecule, other than the deprotection, would be at the central CH2 group. However, the acidity of these protons is significantly lower than in the deprotected dialdehyde, making functionalization at this position challenging without compromising the acetal groups.

The most practical "derivatization" of 1,1,3,3-Tetraethoxypropane-1,3-d2 is its conversion to malondialdehyde-d2, which then opens a vast array of functional group transformations. Once formed, the deuterated dialdehyde can undergo a multitude of reactions characteristic of 1,3-dicarbonyl compounds:

Enolization and Enolate Formation: The acidic methylene protons (now deuterated) can be removed by a base to form a deuterated enolate, which can then react with various electrophiles.

Nucleophilic Addition to Carbonyls: The aldehyde groups readily react with nucleophiles such as amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental in the construction of heterocyclic rings.

Wittig and Related Reactions: The aldehyde functionalities can be converted to alkenes, including deuterated vinyl groups, using phosphorus ylides.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols, providing access to deuterated diacids and diols.

A significant derivatization strategy for malondialdehyde (and by extension, MDA-d2) for analytical purposes involves reaction with pentafluorobenzyl bromide. researchgate.net This derivatization enhances the volatility and detectability of the molecule for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Applications in the Preparation of Other Stable Isotope-Labeled or Radiolabeled Compounds

The utility of 1,1,3,3-Tetraethoxypropane-1,3-d2 extends to the preparation of other stable isotope-labeled compounds, particularly for use as internal standards in quantitative analysis. medchemexpress.com The precise mass difference introduced by the deuterium atoms allows for the differentiation between the labeled standard and the endogenous, unlabeled analyte in mass spectrometry-based assays.

For example, malondialdehyde is a key biomarker for oxidative stress. researchgate.net Quantitative analysis of endogenous malondialdehyde in biological samples can be performed with high accuracy using isotope dilution mass spectrometry, where malondialdehyde-d2, generated from 1,1,3,3-Tetraethoxypropane-1,3-d2, serves as the ideal internal standard. researchgate.net

The synthetic pathways established from malondialdehyde-d2 can also be adapted to introduce other isotopes. For instance, if the cyclocondensation to form a pyrimidine ring is carried out with ¹³C- or ¹⁵N-labeled urea, the resulting heterocyclic product will be dually labeled with both deuterium and ¹³C or ¹⁵N. This multi-isotope labeling can be invaluable for advanced NMR studies of molecular structure and dynamics.

While direct applications in radiolabeling are less common for this specific precursor, the synthetic intermediates derived from it could potentially be used in the synthesis of radiolabeled molecules. For example, a deuterated pyrimidine synthesized from 1,1,3,3-Tetraethoxypropane-1,3-d2 could undergo subsequent radioiodination or tritiation to produce a molecule with both stable and radioactive isotopes.

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing 1,1,3,3-Tetraethoxypropane-1,3-d₂, and how can reaction conditions be adjusted to improve yield?

- Answer : The synthesis involves reacting trimethyl orthoformate with isopropyl vinyl ether in the presence of Lewis acid catalysts like anhydrous FeCl₃ or BF₃. Key variables include temperature (20–60°C), reaction time (4–24 hours), and stoichiometric ratios. For deuterated derivatives, isotopic labeling is achieved by substituting hydrogen sources with deuterated analogs during synthesis. Optimizing pH (acidic conditions) and catalyst loading (5–10 mol%) can minimize side reactions like acetal decomposition. Purity (>98%) is critical for downstream applications, requiring post-synthesis purification via fractional distillation or column chromatography .

Q. How is 1,1,3,3-Tetraethoxypropane-1,3-d₂ utilized as a precursor for malondialdehyde (MDA) in lipid peroxidation assays?

- Answer : Acid hydrolysis (e.g., 0.1 M HCl, 60°C, 30 minutes) releases deuterated MDA from the compound, which is then quantified using thiobarbituric acid (TBA) to form a colored adduct (λ = 532 nm). This method is standardized against non-deuterated MDA to validate accuracy. The deuterated form reduces interference from endogenous MDA in biological samples, improving specificity in assays like TBARS (thiobarbituric acid reactive substances) .

Q. What are the stability advantages of deuterium labeling in 1,1,3,3-Tetraethoxypropane-1,3-d₂ compared to its non-deuterated analog?

- Answer : Deuterium at the 1,3-positions enhances kinetic isotope effects, slowing degradation (e.g., hydrolysis) and extending shelf life. This stability is particularly beneficial in long-term studies tracking metabolic pathways or reaction mechanisms. Storage at 2–8°C in inert atmospheres (e.g., argon) further preserves integrity .

Advanced Research Questions

Q. How do isotopic effects influence reaction mechanisms when using 1,1,3,3-Tetraethoxypropane-1,3-d₂ in kinetic studies?

- Answer : Deuterium’s higher mass alters bond vibration frequencies, reducing reaction rates (k_H/k_D ≈ 2–10 for C-D vs. C-H cleavage). For example, acid-catalyzed hydrolysis of the deuterated compound requires prolonged incubation (up to 2x longer) to achieve equivalent MDA release. Researchers must adjust reaction timelines and validate completion via NMR or LC-MS to account for isotopic inertia .

Q. What analytical methods are recommended for assessing the purity of 1,1,3,3-Tetraethoxypropane-1,3-d₂, and how does purity impact experimental outcomes?

- Answer : Gas chromatography (GC) with FID detection or LC-MS is used to verify purity (>98%). Impurities (e.g., residual solvents or non-deuterated byproducts) can skew MDA quantification in assays, leading to false-positive lipid peroxidation signals. Calibration curves using certified standards and blank controls are essential to mitigate errors .

Q. What validation strategies are critical when using 1,1,3,3-Tetraethoxypropane-1,3-d₂ as an internal standard for MDA quantification?

- Answer : Cross-validate deuterated MDA recovery rates via spike-and-recovery experiments in biological matrices (e.g., plasma, liver homogenates). Account for matrix effects by comparing deuterated vs. non-deuterated MDA slopes in standard curves. Use tandem MS (MRM mode) to distinguish isotopic peaks and avoid spectral overlap from co-eluting metabolites .

Q. How does the deuterated compound compare to non-deuterated analogs in studying acetal reactivity under varying pH conditions?

- Answer : At pH < 3, both forms hydrolyze rapidly to MDA, but the deuterated version exhibits a 20–30% slower rate. For pH 5–7, the deuterated acetal remains stable, making it suitable for controlled-release applications. Researchers should pre-optimize pH and incubation times using kinetic modeling (e.g., pseudo-first-order rate equations) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。